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This technical guide provides an in-depth overview of the discovery, chemical structure, and
mechanism of action of FHD-609, a potent and selective heterobifunctional degrader of
Bromodomain-containing protein 9 (BRD9). Developed by Foghorn Therapeutics, FHD-609 has
been investigated as a potential therapeutic for synovial sarcoma and SMARCB1-deficient
tumors, leveraging a synthetic lethal relationship with the SS18-SSX translocation.[1] This
document is intended for researchers, scientists, and drug development professionals, offering
a compilation of preclinical and clinical data, detailed experimental methodologies, and
visualizations of key biological pathways and experimental workflows.

Executive Summary

FHD-609 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of
BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[2][3]
By hijacking the body's natural protein disposal system, FHD-609 offers a novel therapeutic
modality for cancers dependent on BRD9. This guide summarizes the discovery process,
delineates the chemical structure, presents key quantitative data from preclinical and clinical
studies, and provides detailed experimental protocols for the assays used to characterize this
molecule.

Discovery and Optimization

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15543193?utm_src=pdf-interest
https://www.benchchem.com/product/b15543193?utm_src=pdf-body
https://www.benchchem.com/product/b15543193?utm_src=pdf-body
https://www.benchchem.com/pdf/optimizing_concentration_and_treatment_time_for_BRD9_degradation.pdf
https://www.benchchem.com/product/b15543193?utm_src=pdf-body
https://www.bioworld.com/articles/706958-fhd-609-demonstrates-potent-brd9-degradation-tumor-growth-inhibition-in-synovial-sarcoma-models?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC10150249/
https://www.benchchem.com/product/b15543193?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The discovery of FHD-609 stemmed from a focused effort to develop a selective and potent
degrader of BRD9. The process involved the synthesis and optimization of a series of first-
generation compounds.[2] This lead optimization process aimed to enhance potency,
selectivity, and pharmacokinetic properties, ultimately identifying FHD-609 as a clinical
candidate.

Chemical Structure and Properties

FHD-609 is a heterobifunctional molecule composed of a ligand that binds to BRD?9, a linker,
and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This tripartite structure is
essential for its function as a PROTAC.

Property Value
Chemical Formula C47H56N806
Molecular Weight 829.02 g/mol
CAS Number 2676211-64-4

Table 1: Chemical and Physical Properties of FHD-609.

The chemical structure of FHD-609 consists of a BRD9 ligand, a linker, and a deoxy-
thalidomide derivative as the CRBN ligand.

Mechanism of Action

FHD-609 functions by inducing the formation of a ternary complex between BRD9 and the
CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD9, marking it for
degradation by the 26S proteasome. The degradation of BRD9 disrupts the function of the
NcBAF complex, which is critical for the survival of certain cancer cells, such as those found in
synovial sarcoma.
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Figure 1: Mechanism of action of FHD-609 as a BRD9 degrader.

Preclinical Data
In Vitro Activity

FHD-609 has demonstrated potent and rapid degradation of BRD9 in various cancer cell lines.

Assay Cell Line Metric Value
Live Cell Kinetic »
) Not Specified Dmax 97%
Degradation
BRD9 Degradation SYO1 Fold Reduction 16-fold (at 16 nM, 4h)

Synovial Sarcoma

Picomolar growth

Growth Inhibition Effect
Cell Lines inhibitory effects
) Synovial Sarcoma Picomolar colony
Colony Formation ] Effect ]
Cell Lines formation effects
Table 2: In Vitro Activity of FHD-609.
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In Vivo Efficacy

Preclinical studies in xenograft mouse models have shown significant anti-tumor activity of

FHD-609.

Model

Treatment

Outcome

SYO-1 Xenograft

1 mg/kg, i.v., twice a week for
28 days

Maintained BRD9 degradation

and anti-tumor activity

SYO-1 Xenograft

Single i.v. doses (0.05, 0.25,
1.0, 5.0 mg/kg)

Dose- and time-dependent
BRD9 degradation correlated

with antitumor efficacy

ASKA Xenograft

i.v. doses (0.1, 0.5, 2.0 mg/kg)

Superior tumor growth
inhibition compared to
standard-of-care; complete
suppression at 2 mg/kg over
30 days

Table 3: In Vivo Efficacy of FHD-609.

Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple species.

Species

Half-life (t1/2)

Key Finding

Mouse

16 hours

Long half-life, large volume of
distribution, low oral

bioavailability

Rat

20 hours

Long half-life, large volume of
distribution, low oral

bioavailability

Cynomolgus Monkey

17 hours

Long half-life, large volume of
distribution, low oral

bioavailability
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Table 4: Pharmacokinetic Parameters of FHD-609.

Clinical Data

FHD-609 was evaluated in a Phase | clinical trial (NCT04965753) in patients with advanced
synovial sarcoma or SMARCB1-deficient tumors.

Parameter Finding

Dosi Intravenous, escalating doses, twice weekly (5-
osin
J 80 mg) or once weekly (40-120 mg)

Maximum Tolerated Dose 40 mg twice weekly and 80 mg once weekly

Most common were dysgeusia, dry mouth,
Adverse Events ) ) )
fatigue, and anemia (predominantly grades 1-2)

Pharmacodynamics Extensive BRD9 degradation in tumor tissue

] One partial response and eight patients with
Efficacy .
stable disease

Table 5: Summary of Phase | Clinical Trial Data for FHD-609.

Experimental Protocols

The following are representative protocols for key assays used in the characterization of BRD9
degraders.

Western Blot for BRD9 Degradation

This protocol is used to assess the reduction in BRD9 protein levels following treatment with a
degrader.

Materials:
e Cell line of interest

e FHD-609
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DMSO (vehicle control)

Cell culture medium

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody: anti-BRD9

Secondary HRP-conjugated antibody

ECL substrate

Procedure:

Cell Treatment: Seed cells and treat with varying concentrations of FHD-609 or DMSO for

the desired time.

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a

PVDF membrane.

Immunoblotting: Block the membrane, then incubate with primary anti-BRD9 antibody,

followed by the secondary antibody.

Detection: Visualize protein bands using an ECL substrate and an imaging system.
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Figure 2: Experimental workflow for Western Blot analysis.
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TR-FRET Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to
measure the binding affinity of a compound to its target protein.

Materials:

Fluorescent microplate reader capable of TR-FRET

384-well plates

Recombinant BRD9 protein (e.g., GST-tagged)

Terbium-labeled donor (e.g., anti-GST antibody)

Dye-labeled acceptor (e.g., fluorescently labeled ligand)

Assay buffer

Procedure:

Reagent Preparation: Dilute all reagents in the assay buffer.

o Assay Plate Setup: Add diluted donor, acceptor, BRD9 protein, and the test compound (FHD-
609) to the wells.

 Incubation: Incubate the plate for a specified time (e.g., 120 minutes) at room temperature.

o Measurement: Measure the fluorescence intensity at the donor and acceptor emission
wavelengths.

o Data Analysis: Calculate the TR-FRET ratio and plot against the compound concentration to
determine the IC50.

Live-Cell Kinetic Degradation Assay

This assay monitors the degradation of the target protein in real-time within living cells.

Materials:
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Cell line expressing a tagged version of the target protein (e.g., HiBiT-BRD9)

Luminometer plate reader

White, opaque multi-well plates

FHD-609

Lytic detection reagent (e.g., Nano-Glo® HiBIT Lytic Detection System)
Procedure:

o Cell Plating: Seed the engineered cells in the multi-well plates.

o Compound Treatment: Treat the cells with a serial dilution of FHD-609.

o Time-Course Measurement: At various time points, add the lytic reagent to the wells and
measure luminescence.

» Data Analysis: Normalize the luminescence signal to the vehicle control to determine the
percentage of remaining protein over time, allowing for the calculation of degradation kinetics
(e.g., Dmax, DC50).

Logical Relationships in FHD-609 Development

The development of FHD-609 followed a logical progression from initial discovery to clinical
evaluation.
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Figure 3: Logical progression of FHD-609 development.
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Conclusion

FHD-609 is a potent and selective degrader of BRD9 that has demonstrated promising
preclinical activity and has been evaluated in a Phase | clinical trial. The data summarized in
this guide highlight its potential as a targeted therapy for specific cancer patient populations.
Further research and clinical investigation are warranted to fully elucidate its therapeutic
potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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